molecular formula C11H7ClN2 B8652677 5-chloro-4-phenyl-1H-pyrrole-3-carbonitrile

5-chloro-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B8652677
M. Wt: 202.64 g/mol
InChI Key: JDBKZAIDURYCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-4-phenyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

5-chloro-4-phenyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H7ClN2/c12-11-10(9(6-13)7-14-11)8-4-2-1-3-5-8/h1-5,7,14H

InChI Key

JDBKZAIDURYCJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=C2C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 44.3 g (263 mmol) of 4-phenyl-1H-pyrrole-3-carbonitrile (CAS 40167-37-1) in 600 ml of tetrahydrofuran are added portionwise 35.8 g (268 mmol) of N-chlorosuccinimide (CAS 128-09-6) and the mixture is then stirred for 48 hours at reflux. After cooling, the reaction medium is concentrated under reduced pressure and the residue is then taken up in water. The reaction product is extracted with ethyl acetate, the organic phase is dried over sodium sulfate and the solvent is evaporated off under reduced pressure to give a brown solid, which is triturated in diisopropyl ether and then isolated by filtration. The filtrate is concentrated under reduced pressure and the solid residue obtained is triturated in diisopropyl ether and then isolated by filtration. The two batches of solid are combined to give 51.7 g of 5-chloro-4-phenyl-1H-pyrrole-3-carbonitrile in the form of a beige-coloured powder after drying.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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